チオ硫酸カルシウム

概要

説明

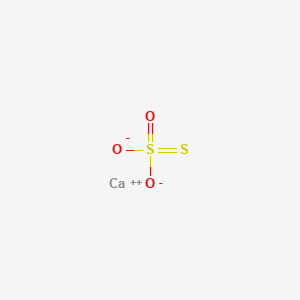

Calcium thiosulfate is an inorganic compound with the chemical formula CaS₂O₃ . It is a distinctive chemical that holds significant importance in various fields, including agriculture, waste treatment, and medicine. The compound often appears as a clear, colorless liquid or as colorless crystals when in solid form. It is highly soluble in water and has a molecular weight of approximately 152.18 g/mol .

科学的研究の応用

Calcium thiosulfate has diverse applications in scientific research:

Chemistry: Used as a reducing agent and in titration to determine concentrations of oxidants.

Biology: Plays a role in reducing hydrogen sulfide emissions in waste treatment.

Medicine: Effective in treating calciphylaxis in dialysis patients by dissolving calcium deposits in the body.

Industry: Used in agriculture as a soil amendment and fertilizer, particularly for sulfur-deficient soils. .

作用機序

Target of Action

Calcium thiosulfate primarily targets calcium ions in the bloodstream and soft tissue . It is particularly effective in conditions characterized by excessive calcium deposits, such as calciphylaxis .

Mode of Action

Calcium thiosulfate acts as a calcium chelator . It binds to calcium ions, forming highly soluble calcium thiosulfate complexes . This action prevents the formation of calcium deposits and reduces tissue calcification . Additionally, calcium thiosulfate has antioxidant and vasodilatory properties , which may contribute to its therapeutic effects.

Biochemical Pathways

Certain microorganisms can produce thiosulfate as the final product of their metabolism . In the context of calciphylaxis, calcium thiosulfate works by dissolving calcium deposits in the body .

Pharmacokinetics

It is known that sodium thiosulfate, a related compound, can cause a transient decrease in plasma calcium concentration and a significant increase in urinary calcium excretion .

Result of Action

The primary result of calcium thiosulfate’s action is the dissolution of calcium deposits, leading to a reduction in tissue calcification . This has been found to be effective in treating calciphylaxis in dialysis patients, a serious and often fatal condition . The compound’s antioxidant and vasodilatory properties may also contribute to its therapeutic effects .

Action Environment

The action of calcium thiosulfate can be influenced by environmental factors. For example, in extremely cold areas, heating and insulation may be needed for calcium thiosulfate . Additionally, the compound’s effectiveness can be influenced by the presence of other ions in the environment, as it is highly soluble in water .

生化学分析

Biochemical Properties

Calcium thiosulfate plays a crucial role in biochemical reactions, particularly in the metabolism of certain microorganisms . These microorganisms can produce calcium thiosulfate as the final product of their metabolism .

Cellular Effects

The cellular effects of calcium thiosulfate are primarily observed in microorganisms that utilize this compound in their metabolic processes . The production of calcium thiosulfate by these microorganisms can influence various cellular functions, including metabolic flux and gene expression .

Molecular Mechanism

The molecular mechanism of calcium thiosulfate involves its interaction with various biomolecules within the cell . It can bind to certain enzymes and proteins, influencing their activity and potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium thiosulfate can change over time . This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of calcium thiosulfate can vary with different dosages in animal models . At certain thresholds, calcium thiosulfate can attenuate the progression of macrovascular calcification, particularly in the coronary and iliac arteries of hemodialysis patients .

Metabolic Pathways

Calcium thiosulfate is involved in several metabolic pathways, particularly in microorganisms that produce this compound as a part of their metabolism . It interacts with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of calcium thiosulfate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of calcium thiosulfate within the cell .

Subcellular Localization

The subcellular localization of calcium thiosulfate can influence its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Calcium thiosulfate is usually synthesized via the reaction of calcium sulfite with sulfur in the presence of moisture: [ \text{CaSO₃} + \text{S} \rightarrow \text{CaS₂O₃} ]

Another method involves the reaction of calcium hydroxide with sulfur dioxide and sulfur: [ \text{Ca(OH)₂} + 2\text{SO₂} + \text{S} \rightarrow \text{CaS₂O₃} + 2\text{H₂O} ]

Industrial Production Methods: Industrial production of calcium thiosulfate can be achieved through a batch or semi-continuous process involving lime, sulfur, and sulfur dioxide under elevated reaction temperature conditions. This method produces a high concentration, low byproduct-containing calcium thiosulfate .

化学反応の分析

Types of Reactions: Calcium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Calcium thiosulfate can be oxidized to tetrathionate and sulfate ions.

Reduction: It acts as a reducing agent and can reduce oxidants such as hypochlorite in bleach.

Substitution: It reacts with acids to produce sulfur dioxide and various sulfur rings.

Major Products:

Oxidation: Tetrathionate and sulfate ions.

Reduction: Reduced forms of oxidants.

Substitution: Sulfur dioxide and sulfur rings

類似化合物との比較

- Sodium thiosulfate

- Ammonium thiosulfate

- Potassium thiosulfate

Calcium thiosulfate stands out for its diverse applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.

特性

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYYUXPSKDFLEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

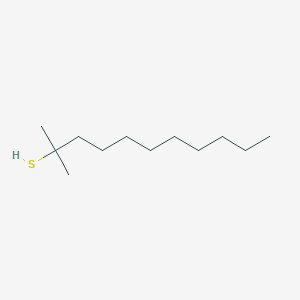

[O-]S(=O)(=S)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034415 | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10124-41-1 | |

| Record name | Calcium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: * Molecular Formula: CaS2O3* Molecular Weight: 152.18 g/mol * Spectroscopic Data: Information on specific spectroscopic data (NMR, IR, etc.) can be found in literature focusing on the structural analysis of calcium thiosulfate and its hydrated clusters. []

ANone: Calcium thiosulfate demonstrates good compatibility with various materials, making it suitable for diverse applications.

- Accelerator in Portland Cement: It acts as an effective accelerator for the hydration of Portland cement, enhancing early strength development without the corrosive effects of calcium chloride. []

- Dechlorination Agent: Calcium thiosulfate is used in wastewater treatment as a dechlorination agent, effectively reducing residual chlorine levels. [, ]

- Gold Leaching: It serves as a lixiviant in gold leaching processes, facilitating gold extraction from ores. []

A: While calcium thiosulfate is not primarily known for its catalytic properties, its presence can influence reaction pathways in certain applications. For instance, in gold leaching, it can impact the stability of gold thiosulfate species and affect the overall leaching efficiency. [] Further research is needed to fully explore its potential catalytic applications.

A: Computational studies have been conducted to understand the microsolvation and hydration enthalpies of calcium thiosulfate clusters. [] These simulations provide insights into the structural and energetic properties of these clusters, which are relevant for understanding their behavior in various applications.

ANone: Calcium thiosulfate is generally stable under standard conditions.

- Liquid Solutions: Stable liquid solutions of calcium thiosulfate can be prepared through controlled oxidation processes. [, , ]

- Formulation Strategies: Research has explored the influence of additives on the stability of calcium thiosulfate in gold leaching, showing that certain additives, like ethylene diaminetetraacetic acid (EDTA), can improve its stability. []

ANone: Specific SHE regulations vary depending on the application and geographical region. It is essential to consult relevant safety data sheets and regulatory guidelines for handling, storage, and disposal.

- Wastewater Treatment: In wastewater treatment, the focus is on minimizing residual dechlorination byproducts to ensure compliance with environmental regulations. [, ]

ANone: While PK/PD studies are typically associated with pharmaceutical drugs, research on calcium thiosulfate has investigated its effects on calcium levels in various applications.

- Calciphylaxis Treatment: In the context of calciphylaxis treatment, intravenous sodium thiosulfate is believed to chelate calcium, potentially facilitating its removal through renal excretion or dialysis. []

- Fruit Calcium Content: Studies on fruit crops have examined the impact of calcium thiosulfate application on fruit calcium content. [, ]

ANone: Research on calcium thiosulfate efficacy extends across various fields, employing diverse experimental approaches.

- Cement Hydration: Laboratory studies using techniques like adiabatic calorimetry have investigated the accelerating action of calcium thiosulfate on Portland cement hydration. []

- Plant Studies: Field trials have been conducted to assess the impact of calcium thiosulfate application on fruit yield, quality, and calcium content. [, ]

ANone: As calcium thiosulfate is not an antimicrobial agent, the concepts of resistance and cross-resistance, typically associated with antibiotic or pesticide use, do not directly apply.

ANone: Calcium thiosulfate is generally considered safe for its intended applications when handled appropriately.

- Dechlorination: Studies have evaluated the aquatic toxicity of dechlorination agents, including calcium thiosulfate, using Daphnia magna as a model organism. [, ]

ANone: Drug delivery and targeting strategies, as typically associated with pharmaceutical research, are not a primary focus for calcium thiosulfate.

ANone: Currently, research on biomarkers and diagnostics specifically related to calcium thiosulfate is limited.

ANone: Various analytical methods are employed depending on the specific application and desired information.

- ICP-OES: Inductively coupled plasma optical emission spectrometry (ICP-OES) is used to determine the concentration of elements, including calcium, in various matrices, such as soil samples. []

- Byproduct Formation: Research has focused on minimizing the formation of harmful byproducts during dechlorination processes. [, ]

ANone: The dissolution and solubility of calcium thiosulfate are important factors in its various applications.

- Cement Hydration: Its solubility in water influences its effectiveness as an accelerator in cement hydration. []

- Gold Leaching: The solubility and stability of calcium thiosulfate complexes with gold are crucial for efficient gold extraction. []

ANone: Analytical method validation ensures the accuracy, precision, and specificity of the chosen method for the intended application.

- Dechlorination: Validation of methods for measuring residual chlorine levels in wastewater treatment is crucial for regulatory compliance. [, ]

ANone: Quality control and assurance measures are essential throughout the production, handling, and application of calcium thiosulfate to ensure consistent quality and safety.

ANone: As calcium thiosulfate is not a pharmaceutical drug, information on drug-transporter interactions is limited.

ANone: Information regarding the interaction of calcium thiosulfate with drug-metabolizing enzymes is scarce.

ANone: Calcium thiosulfate is generally considered biocompatible and biodegradable.

- Wastewater Treatment: Its use in wastewater treatment relies on its biodegradability to minimize environmental impact. [, ]

ANone: The choice of alternatives depends on the specific application.

- Cement Accelerator: Calcium chloride is an alternative accelerator in cement, but it can cause corrosion issues. []

- Dechlorination: Sodium thiosulfate, sodium sulfite, and hydrogen peroxide are alternative dechlorination agents, each with its own advantages and disadvantages. [, ]

- Calcium Fertilizers: Other calcium sources, such as calcium nitrate, can be used as fertilizers in agriculture. [, ]

ANone: Recycling and waste management strategies depend on the specific application and local regulations.

- Wastewater Treatment: In wastewater treatment, efforts focus on minimizing the use of chemicals and optimizing treatment processes to reduce waste generation. [, ]

ANone: Research infrastructure and resources include:

- Analytical Laboratories: Laboratories equipped with analytical instruments like ICP-OES, spectrophotometers, and titration equipment are essential for characterization and quantification. []

- Computational Resources: Access to computational clusters and software for molecular modeling and simulation studies can provide insights into the structural and energetic properties of calcium thiosulfate. []

ANone: Calcium thiosulfate has a long history of use, with its applications evolving over time.

- Cement and Concrete: Its use as an accelerator in cement and concrete emerged as a less corrosive alternative to calcium chloride. []

ANone: Research on calcium thiosulfate spans various disciplines, including:

- Materials Science: Its use in cement and concrete technology falls under materials science, with research focusing on improving material properties and performance. []

- Environmental Science: Its application as a dechlorination agent in wastewater treatment has significant environmental implications, with research aiming to optimize treatment processes and minimize environmental impact. [, , , ]

- Chemistry: Research on the synthesis, characterization, and properties of calcium thiosulfate and its derivatives falls under the realm of chemistry. []

- Agricultural Science: Studies on the effects of calcium thiosulfate as a fertilizer on plant growth and fruit quality are conducted in the field of agricultural science. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。